L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine
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Overview
Description
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine is a peptide compound composed of five amino acids: proline, histidine, threonine, cysteine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of peptides in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can participate in substitution reactions, particularly at the histidine residue, which can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like triethylamine.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted histidine residues.
Scientific Research Applications
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for the stability and function of many proteins. The histidine residue can participate in catalytic activities due to its ability to act as a nucleophile or a base.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-arginine: Similar structure but with arginine instead of asparagine.
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-glutamine: Similar structure but with glutamine instead of asparagine.
Uniqueness
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine is unique due to the presence of asparagine, which can form hydrogen bonds and contribute to the stability and solubility of the peptide. The combination of these specific amino acids allows for unique interactions and functionalities not found in other similar peptides.
Properties
CAS No. |
915774-97-9 |
---|---|
Molecular Formula |
C22H34N8O8S |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H34N8O8S/c1-10(31)17(21(36)29-15(8-39)20(35)28-14(22(37)38)6-16(23)32)30-19(34)13(5-11-7-24-9-26-11)27-18(33)12-3-2-4-25-12/h7,9-10,12-15,17,25,31,39H,2-6,8H2,1H3,(H2,23,32)(H,24,26)(H,27,33)(H,28,35)(H,29,36)(H,30,34)(H,37,38)/t10-,12+,13+,14+,15+,17+/m1/s1 |
InChI Key |
XUUDZYSQGLYEBD-KMNUQDDJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2)O |
Origin of Product |
United States |
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